N-((1H-indol-3-yl)methyl)-4-butylaniline
Overview
Description
N-((1H-indol-3-yl)methyl)-4-butylaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety linked to a butylaniline group, making it a valuable molecule for various scientific and industrial applications.
Scientific Research Applications
N-((1H-indol-3-yl)methyl)-4-butylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
N-((1H-indol-3-yl)methyl)-4-butylaniline, also known as 4-butyl-N-(1H-indol-3-ylmethyl)aniline, is a compound that has been found to have significant biological activitySimilar compounds with an indole nucleus have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main constituent of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization . This means that these compounds prevent the formation of microtubules by preventing the polymerization of tubulin. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the g2 phase to the m phase . This can lead to cell cycle arrest and apoptosis. Additionally, the disruption of microtubules can affect intracellular transport, which can have downstream effects on various cellular processes .
Result of Action
Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest the cells in the g2/m phase . This suggests that this compound could potentially have similar effects.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-indol-3-yl)methyl)-4-butylaniline typically involves the reaction of indole derivatives with butylaniline under specific conditions. One common method is the Larock cyclization, which uses a palladium(II) acetate catalyst, a ligand such as D t-BPF, potassium carbonate as an additive, and N-methyl-2-pyrrolidone as the solvent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-((1H-indol-3-yl)methyl)-4-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Comparison with Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also features an indole moiety and has been studied for its ability to inhibit tubulin polymerization.
(Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide: Another indole derivative with significant biological activities.
Uniqueness: N-((1H-indol-3-yl)methyl)-4-butylaniline is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its combination of an indole ring with a butylaniline group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-butyl-N-(1H-indol-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-3-6-15-9-11-17(12-10-15)20-13-16-14-21-19-8-5-4-7-18(16)19/h4-5,7-12,14,20-21H,2-3,6,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADBJNJVBCWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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